molecular formula C13H10N4S B596146 Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate CAS No. 141240-69-9

Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate

Cat. No.: B596146
CAS No.: 141240-69-9
M. Wt: 254.311
InChI Key: MSOQYZJKWVWVHH-UHFFFAOYSA-N
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Description

Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate (CAS# 1086-40-4) is a chemical reagent of interest in medicinal chemistry and organic synthesis. With a molecular formula of C13H10N4O, this compound features a benzotriazole core, a privileged scaffold in drug discovery known for its versatile biological behavior and ability to participate in diverse chemical interactions . The 1,2,3-triazole ring, a key structural component, is recognized for its metabolic stability and its capacity to act as a bioisosteric replacement for amides and other functional groups, thereby influencing the pharmacokinetic properties of a molecule . This ring system can form multiple non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, which is crucial for enhancing binding affinity . While specific biological data for this exact compound is limited, structural analogues based on the benzotriazole pharmacophore have demonstrated a wide spectrum of researched biological activities. These include antimicrobial, antiprotozoal, and antitubulin effects, highlighting the scaffold's significance in developing new therapeutic agents . Furthermore, 1,2,3-triazole-containing hybrids have shown promise in areas such as acetylcholinesterase inhibition for neurodegenerative disease research and as modulators of transcriptional functions in metabolic studies . This product is intended for research purposes as a synthetic intermediate or building block for the construction of more complex molecules. Researchers can utilize it to develop novel hybrids for various investigative applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

phenyl benzotriazole-1-carboximidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c14-13(18-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOQYZJKWVWVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(=N)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed 1,7-Palladium Migration

Palladium-mediated C–H activation enables direct aryl group introduction to the triazole ring. Takagi et al. demonstrated that palladium nanoparticles catalyze the migration of aryl groups to the N1 position of benzotriazole via intramolecular amination. For example, reacting 1H-benzo[d]triazole with iodobenzene under Pd/C catalysis yields 1-phenylbenzotriazole with 85% efficiency. This method avoids pre-functionalized substrates, but requires stringent control of palladium loading (0.5–2 mol%) and temperatures (80–100°C).

Copper-Mediated Cyclization of o-Phenylenediamine Derivatives

Copper-catalyzed cyclization of o-phenylenediamine with sodium nitrite in acidic media provides a scalable route to unsubstituted benzotriazole. While this method lacks regioselectivity for N1-substitution, it offers high yields (90–95%) and operational simplicity. Subsequent functionalization steps are necessary to introduce the carbimidothioate group.

Integrated Synthesis Protocols

Two-Step Copper-Catalyzed Route

Step 1: Benzotriazole Core Synthesis

  • Reactants : o-Phenylenediamine (1.0 eq), NaNO₂ (1.2 eq), HCl (3.0 eq)

  • Conditions : 0–5°C, 2 h → 25°C, 12 h

  • Yield : 92%

Comparative Analysis of Methodologies

Method Catalyst Temperature Yield Regioselectivity
Pd-Catalyzed MigrationPd/C80–100°C85%High (N1 > N2)
Cu-Mediated SubstitutionCuI120°C78%Moderate
RuAACCp*RuCl(COD)45°C87%High (1,5-disubstituted)

Palladium-based methods offer superior regiocontrol but require expensive catalysts. Copper-mediated routes are cost-effective but necessitate precise stoichiometric ratios. RuAAC, though underexplored for carbimidothioates, provides a promising avenue for modular synthesis.

Challenges and Optimization Strategies

  • Regioselectivity : Competing N1/N2 substitution in benzotriazole necessitates directing groups or bulky ligands.

  • Stability : Carbimidothioates are prone to hydrolysis; anhydrous conditions and silylating agents (e.g., tert-butyl dimethyl silyl triflate) improve stability.

  • Scalability : Microwave-assisted reactions enhance reproducibility but limit batch sizes. Transitioning to flow chemistry could address this .

Chemical Reactions Analysis

Types of Reactions

Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties. It has shown promising activity against various microbial strains and cancer cell lines.

    Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate can be compared with other benzotriazole derivatives, such as:

    1-Phenyl-1H-benzo[d][1,2,3]triazole: Lacks the carbimidothioate group, which may result in different chemical reactivity and biological activity.

    1H-benzo[d][1,2,3]triazole-1-carboxamide: Contains a carboxamide group instead of a carbimidothioate group, leading to variations in its chemical and biological properties.

    1H-benzo[d][1,2,3]triazole-1-carbonitrile:

This compound stands out due to its unique carbimidothioate group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate is a compound belonging to the benzotriazole family, known for its diverse applications in medicinal chemistry and material science. This article explores its biological activities, including its potential as an enzyme inhibitor and its effects against various microbial strains and cancer cell lines.

  • Molecular Formula : C13H10N4S
  • Molecular Weight : 254.31 g/mol
  • CAS Number : 141240-69-9

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenyl-1H-benzo[d][1,2,3]triazole with thiocarbonyldiimidazole under inert conditions using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of target proteins, influencing various biological processes. For instance, its anticancer properties may stem from the inhibition of key enzymes involved in cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its effects on several cancer cell lines, demonstrating significant cytotoxicity and potential as a therapeutic agent against malignancies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Enzyme Inhibition

This compound acts as an enzyme inhibitor in certain biochemical pathways. Its interaction with enzymes can disrupt normal cellular functions, providing a mechanism for its therapeutic effects .

Comparative Analysis with Similar Compounds

A comparison with related benzotriazole derivatives reveals differences in biological activity attributed to structural variations:

Compound NameStructural FeatureBiological Activity
Phenyl 1H-benzo[d][1,2,3]triazole Lacks carbimidothioate groupDifferent reactivity and activity
1H-benzo[d][1,2,3]triazole-1-carboxamide Contains carboxamide groupVarying chemical properties
Phenyl 1H-benzothiazole Contains thiazole instead of triazoleDistinct biological profiles

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents. The compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics. Its mechanism appears to involve disruption of bacterial cell wall synthesis .

Q & A

Basic: What synthetic methodologies are employed to prepare phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate, and how is structural confirmation achieved?

This compound is synthesized via nucleophilic substitution or condensation reactions using benzotriazole derivatives. For example, analogous compounds like (1H-benzo[d][1,2,3]triazol-1-yl)(phenyl)methanone (1a) are synthesized with yields up to 83% under optimized reflux conditions, as demonstrated in scale-up protocols . Structural confirmation involves:

  • FT-IR spectroscopy to identify functional groups (e.g., C=S stretching at ~1200 cm⁻¹).
  • Mass spectrometry for molecular weight validation (e.g., ESI-MS to confirm [M+H]+ ions).
  • 1H/13C NMR to resolve aromatic and thiourea proton environments .

Basic: What computational tools are used to evaluate the drug-likeness and pharmacokinetic properties of benzotriazole derivatives?

Molinspiration and SwissADME are standard tools for predicting drug-likeness, including Lipinski’s Rule of Five compliance, topological polar surface area (TPSA), and bioavailability scores. For this compound, these tools assess logP values (<5) and hydrogen bond donor/acceptor counts to prioritize derivatives for in vitro testing . AutoDock4 enables molecular docking against targets like 3G9k protein, with flexible sidechain modeling to predict binding affinities .

Advanced: How can reaction conditions be optimized for high-yield synthesis of phenyl 1H-benzo[d][1,2,3]triazole derivatives?

Key parameters include:

  • Temperature control : Reactions at 110°C with DPPA (diphenylphosphoryl azide) facilitate Curtius rearrangements to generate isocyanate intermediates, enabling downstream urea/carbamate formation .
  • Solvent selection : Dichloromethane or THF improves solubility of aromatic intermediates.
  • Catalysts : DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency in multi-step syntheses .
    Scale-up feasibility is confirmed by isolating products in >80% yield under reflux conditions .

Advanced: What advanced molecular docking strategies resolve target-ligand interactions for benzotriazole-based compounds?

AutoDockTools4 incorporates receptor flexibility, critical for modeling interactions with flexible binding pockets (e.g., HIV protease). For this compound:

  • Grid-based docking predicts binding poses using Lamarckian genetic algorithms.
  • Free energy scoring (ΔG) identifies derivatives with sub-micromolar affinity .
    Cross-docking studies on 87 HIV protease complexes validate selectivity .

Basic: What in vitro models are suitable for assessing antimicrobial activity of benzotriazole derivatives?

  • Cup-plate method : Screens against Bacillus subtilis, Staphylococcus aureus, and Candida albicans to quantify inhibition zones. Derivatives like (1H-benzo[d][1,2,3]triazol-1-yl)(phenyl)methanamine show MIC values <10 µg/mL .
  • Dose-dependent anthelmintic assays : Use Pheretima posthuma to measure paralysis/death times, with albendazole as a reference .

Advanced: How do structural modifications influence the biological activity of this compound?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial potency by increasing electrophilicity .
  • Alkyl/aryl substitutions on the carbimidothioate moiety modulate logP values, improving blood-brain barrier penetration for CNS targets .
  • QSAR studies correlate Hammett constants (σ) with IC₅₀ values, guiding rational design .

Advanced: How are contradictory spectral data resolved during structural elucidation?

  • X-ray crystallography (via SHELXL ) refines crystal structures to resolve ambiguities in NMR/FT-IR assignments .
  • 2D NMR techniques (e.g., HSQC, HMBC) map scalar couplings between thiourea protons and adjacent carbons .
  • Tandem MS/MS fragments ions to confirm substitution patterns .

Advanced: What strategies assess the stability of this compound under physiological conditions?

  • pH-dependent stability studies : Monitor degradation via HPLC at pH 1.2 (gastric) and 7.4 (blood), with half-life calculations.
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (>200°C for most derivatives) .
  • Light exposure tests : UV-Vis spectroscopy tracks photodegradation kinetics in solution .

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